
Phytic acid
Overview
Description
Phytic acid (C₆H₁₈O₂₄P₆), also known as myo-inositol hexakisphosphate, is a naturally occurring compound in plant seeds, grains, and legumes, constituting 1–5% of their dry weight . It serves as the primary storage form of phosphorus in plants, with 60–90% of total seed phosphorus bound to this compound . Structurally, it consists of a myo-inositol ring esterified with six phosphate groups (Figure 1A), enabling strong chelation of multivalent cations like Ca²⁺, Fe³⁺, and Zn²⁺ .
This compound exhibits dual roles in nutrition and industry. While it is an anti-nutrient that reduces mineral bioavailability in monogastric animals and humans , it also demonstrates antioxidant, anti-inflammatory, and antimicrobial properties . Its applications span biomedicine (e.g., bone regeneration ), food preservation , and mineral processing (e.g., selective depressant in flotation ).
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytate can be synthesized through the phosphorylation of myo-inositol. This process involves the stepwise addition of phosphate groups to myo-inositol using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to ensure complete phosphorylation.
Industrial Production Methods: Industrial production of phytate primarily involves extraction from plant-based sources. The process includes milling plant seeds or grains to obtain a fine powder, followed by extraction using dilute hydrochloric acid or trichloroacetic acid. The extracted phytate is then purified through ion-exchange chromatography or precipitation methods .
Chemical Reactions Analysis
Types of Reactions: Phytate undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis of phytate is catalyzed by the enzyme phytase, which sequentially removes phosphate groups, resulting in lower inositol phosphates and free phosphate ions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phytase enzymes under acidic conditions (pH 2.5 to 5.5) and temperatures ranging from 37°C to 55°C.
Dephosphorylation: Achieved using strong acids or enzymatic action of phytases.
Complexation: Phytate forms complexes with metal ions such as calcium, iron, and zinc under physiological pH conditions.
Major Products Formed:
Hydrolysis: Produces lower inositol phosphates (e.g., inositol pentakisphosphate, inositol tetrakisphosphate) and free phosphate ions.
Dephosphorylation: Results in the formation of inositol and inorganic phosphate.
Scientific Research Applications
Nutritional Applications
1. Mineral Absorption Modulation
Phytic acid has been shown to influence mineral absorption negatively by forming insoluble complexes with minerals such as zinc, iron, calcium, and magnesium. However, recent studies suggest that its role may be more complex than previously thought. For instance, while high dietary phytate levels can inhibit mineral absorption, moderate consumption may not significantly affect mineral status in well-nourished individuals .
2. Antioxidant Properties
this compound exhibits potent antioxidant activity due to its ability to scavenge free radicals and chelate iron, which can catalyze oxidative reactions. This property is beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases .
3. Anti-Cancer Potential
Research indicates that this compound may have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Clinical trials have demonstrated its efficacy in reducing serum uric acid levels and potentially lowering the risk of certain cancers .
4. Dietary Supplementation
this compound is increasingly recognized as a functional ingredient in dietary supplements aimed at enhancing health outcomes. Its incorporation into diets has been linked to improvements in metabolic markers such as blood glucose and cholesterol levels .
Medical Applications
1. Treatment of Kidney Stones
this compound has been studied for its potential role in preventing the formation of kidney stones by inhibiting calcium oxalate crystallization. Animal studies have shown promising results regarding its efficacy in reducing stone formation .
2. Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects, potentially lowering the risk of neurodegenerative diseases through its antioxidant properties and ability to modulate metal ion homeostasis .
Industrial Applications
1. Food Preservation
Due to its GRAS (Generally Recognized As Safe) status in various regions, this compound is utilized as a natural preservative in food products. Its antioxidant properties help extend shelf life by preventing rancidity and spoilage caused by oxidative degradation .
2. Heavy Metal Remediation
this compound is employed in environmental applications for the remediation of heavy metal-contaminated waste. Its chelating ability allows it to bind heavy metals, facilitating their removal from contaminated sites .
3. Flame Retardant Properties
Recent studies have explored the use of this compound as a bio-based component in textiles to impart flame-retardant properties. This application aligns with increasing demands for sustainable materials .
Clinical Trials
- Study on Uric Acid Levels : A double-blind study involving 48 healthy volunteers demonstrated that a this compound drink significantly reduced serum uric acid levels compared to a control group .
- Impact on Cancer Cells : Research conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .
Environmental Impact
Mechanism of Action
Phytate exerts its effects primarily through its strong binding affinity to metal ions. By chelating metal ions such as calcium, iron, and zinc, phytate can inhibit their absorption in the digestive system. This chelation process also contributes to its antioxidant properties by reducing iron-related free radical generation. Additionally, phytate’s ability to inhibit calcium salt crystallization helps prevent the formation of kidney stones and vascular calcifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chelating Agents: Phytic Acid vs. EDTA and Sodium Tripolyphosphate
This compound outperforms synthetic chelators like EDTA and sodium tripolyphosphate in certain applications due to its natural origin and multi-dentate binding capacity.
In water-softening experiments, this compound achieved superior Ca²⁺ removal (98%) compared to EDTA (85%) and sodium tripolyphosphate (90%) under neutral pH conditions . Its multivalent binding also enhances mechanical properties in hydrogels, outperforming monovalent ions .
Antioxidants: this compound vs. Phenolic Compounds
While this compound shows antioxidant activity, it is less effective than phenolic compounds in radical scavenging:
In dehusked rice, this compound contributed minimally to DPPH scavenging and reducing power, whereas phenolic compounds dominated antioxidant effects . However, this compound excels in inhibiting iron-catalyzed lipid oxidation, a property leveraged in food preservation .
Inositol Phosphates: this compound vs. Lower Phosphorylated Forms
This compound (IP6) is hydrolyzed by phytase into lower inositol phosphates (IP1–IP5), which differ in bioavailability and bioactivity:
Phytase from Aspergillus niger hydrolyzes this compound 50× faster than IP5 or IP4 .
Phosphate Sources: this compound vs. Inorganic Phosphates
This compound’s anti-nutritional effects contrast with inorganic phosphates (e.g., monocalcium phosphate) in animal feed:
Supplementation with microbial phytase improves this compound’s phosphorus bioavailability to 70%, matching inorganic phosphates .
Biological Activity
Phytic acid, or myo-inositol hexakisphosphate (IP6), is a naturally occurring compound found predominantly in seeds, grains, and legumes. It plays a significant role in various biological activities, including its functions as an antioxidant, its impact on mineral absorption, and its potential therapeutic applications. This article delves into the biological activities of this compound, supported by diverse research findings and case studies.
1. Antioxidant Properties
This compound exhibits notable antioxidant properties, which contribute to its health benefits. Research indicates that it can scavenge free radicals and reduce oxidative stress, potentially lowering the risk of chronic diseases such as cancer and cardiovascular diseases .
Case Study: Anticancer Potential
A study by Vucenik and Shamsuddin (2006) highlighted this compound's anticancer properties, showing that it could inhibit tumor growth in animal models. The mechanism involves the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation .
2. Mineral Absorption Inhibition
Despite its health benefits, this compound is often labeled as an "anti-nutritional factor" due to its ability to chelate essential minerals such as calcium, iron, zinc, and magnesium. This chelation can significantly inhibit their absorption in the gastrointestinal tract .
Table 1: Impact of this compound on Mineral Absorption
Mineral | Effect on Absorption (%) | Reference |
---|---|---|
Calcium | Decreased by 45% | Kim et al. (2007) |
Iron | Decreased by 33% | Kim et al. (1993) |
Zinc | Decreased by 18% | Rubio et al. (1994) |
3. Health Benefits and Therapeutic Applications
Recent studies have explored the potential health benefits of this compound beyond its role as an anti-nutritional factor:
- Diabetes Management : A randomized clinical trial by Sanchis et al. (2018) demonstrated that a diet high in phytates could lower levels of advanced glycation end-products (AGEs) and glycated hemoglobin (HbA1c) in type 2 diabetes patients .
- Uric Acid Regulation : Ikenaga et al. (2020) found that consumption of a this compound drink significantly reduced serum uric acid levels in healthy volunteers, suggesting a role for this compound in managing conditions like gout .
Table 2: Clinical Trials Involving this compound
Study | Population | Intervention | Outcome |
---|---|---|---|
Proietti et al. (2017) | Breast cancer patients | 200 mg/day phytate | Improved quality of life |
Sanchis et al. (2018) | Type 2 diabetes patients | Phytate-based diet | Reduced HbA1c and AGEs |
Ikenaga et al. (2020) | Healthy volunteers | This compound drink (600 mg) | Decreased serum uric acid levels |
This compound's biological activity is largely attributed to its ability to interact with proteins and minerals:
- Protein Interaction : this compound can bind to cationic amino acids in proteins, influencing protein digestion and bioavailability . While this can be detrimental by reducing nutrient absorption, it may also protect against harmful proteins.
- Microbial Interactions : Certain gut microbiota possess phytase enzymes that can degrade this compound into bioavailable forms of phosphate and inositol, enhancing mineral absorption post-fermentation .
5. Conclusion
This compound serves as a double-edged sword in nutrition and health—while it inhibits the absorption of essential minerals, it also offers significant health benefits through its antioxidant properties and potential therapeutic effects against chronic diseases such as cancer and diabetes. Future research should continue to explore these dual roles, particularly focusing on dietary strategies that maximize the benefits of this compound while mitigating its anti-nutritional effects.
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying phytic acid in plant-based samples, and how do they address interference from other antinutrients?
this compound quantification often employs colorimetric assays (e.g., Wade reagent) or HPLC, with modifications to mitigate interference from tannins, oxalates, or inorganic phosphates. For example, the Davies and Reid (1979) method involves acid extraction followed by spectrophotometric analysis, adjusted with chelating agents to isolate this compound . Pre-treatment steps, such as enzymatic hydrolysis of tannins, are critical to reduce cross-reactivity. Always validate methods using spike-and-recovery experiments to confirm specificity.
Q. How can researchers design experiments to assess this compound’s impact on mineral bioavailability in in vitro models?
Use simulated gastrointestinal digestion protocols (e.g., INFOGEST) with controlled pH and enzyme conditions. Measure mineral solubility (e.g., Fe, Zn) via ICP-MS before and after this compound exposure. Include controls with phytase enzyme treatment to isolate this compound’s effects. Replicates should account for matrix effects from sample types (e.g., biofortified vs. conventional crops) .
Q. What statistical approaches are recommended for analyzing variability in this compound content across plant genotypes?
Apply ANOVA to compare means across genotypes, followed by post-hoc tests (e.g., LSD) to identify significant differences. Use Pearson correlation to explore relationships between this compound and micronutrients (e.g., Fe/Zn). For large datasets, multivariate analyses (PCA) can reveal clustering patterns .
Advanced Research Questions
Q. How can experimental models resolve contradictory findings about this compound’s dual roles as an antinutrient and antioxidant?
Adopt in vivo and in vitro parallel studies:
- In vitro: Measure antioxidant capacity (e.g., DPPH assay) under varying pH and redox conditions.
- In vivo (animal models): Compare biomarkers of oxidative stress (e.g., MDA levels) and mineral status in diets with/without this compound.
Context-dependent effects often arise from dosage and interaction with dietary components (e.g., ascorbic acid), necessitating factorial experimental designs .
Q. What strategies mitigate confounding factors when studying this compound inactivation in legume processing (e.g., soaking, germination)?
- Controlled variables : Standardize temperature, duration, and seed batch.
- This compound tracking : Use time-series sampling to monitor degradation kinetics.
- Nutrient trade-offs : Simultaneously quantify phytate reduction and micronutrient losses (e.g., thiamine) to evaluate net nutritional gain .
- Replication : Include biological and technical replicates to account for natural variability in seed this compound content .
Q. How can researchers address the lack of consensus on phosphorus reallocation mechanisms in low-phytate plant mutants?
Combine isotopic labeling (e.g., ³²P) with metabolomic profiling to trace phosphorus flux in mutants. Compare phosphorus partitioning in roots, shoots, and grains. Use RNA-seq to identify differentially expressed genes in phosphorus transport pathways. Validate findings via CRISPR knockouts in model plants (e.g., Arabidopsis) .
Q. What experimental frameworks are optimal for evaluating this compound’s role in plant stress resistance?
- Abiotic stress : Expose plants to drought or salinity, measuring this compound accumulation and stress markers (e.g., proline).
- Biotic stress : Infect plants with pathogens and quantify this compound in infected vs. healthy tissues.
- Mechanistic studies : Use mutants with altered this compound biosynthesis to isolate its contribution to stress adaptation .
Q. Methodological Best Practices
- Reproducibility : Document extraction protocols, instrument parameters (e.g., HPLC column type), and calibration curves in supplementary materials .
- Data contradictions : Perform sensitivity analyses to identify outlier-prone steps (e.g., extraction pH variability) .
- Ethical considerations : For animal studies, justify this compound dosages based on FAO/WHO guidelines to avoid non-physiological exposures .
Properties
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889331, DTXSID00861653 | |
Record name | myo-Inositol hexakisphosphate | |
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Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored syrupy liquid; [Merck Index] | |
Record name | Phytic acid | |
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CAS No. |
83-86-3 | |
Record name | Phytic acid | |
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Record name | Phytic acid | |
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URL | https://www.drugbank.ca/drugs/DB14981 | |
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Record name | Phytic acid | |
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Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |
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Record name | myo-Inositol hexakisphosphate | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fytic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |
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Record name | FYTIC ACID | |
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Retrosynthesis Analysis
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